molecular formula C17H18N2O2 B3856105 N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide

N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide

Cat. No. B3856105
M. Wt: 282.34 g/mol
InChI Key: VWNIVWSCFZOXKP-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as MPPA, is a chemical compound that has been widely studied for its potential applications in various fields of research. MPPA is a hydrazone derivative that has been synthesized using different methods, and its mechanism of action has been investigated in detail.

Scientific Research Applications

N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and biotechnology. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has been found to exhibit antitumor, antiviral, and antibacterial activities, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has also been investigated for its potential as a diagnostic tool for cancer and viral infections.

Mechanism of Action

The mechanism of action of N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for the growth and survival of cancer cells and viruses. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression and cell growth. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of immune and inflammatory responses. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has also been shown to affect the expression of certain genes that are involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its low toxicity, high solubility in water and organic solvents, and easy synthesis. However, N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide also has some limitations, including its poor stability in aqueous solutions and its low specificity for certain enzymes and signaling pathways.

Future Directions

There are several future directions for N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide research, including the development of more potent and selective analogs, the investigation of the molecular mechanisms underlying its antitumor and antiviral activities, and the evaluation of its potential as a therapeutic agent for cancer and viral infections. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide research may also benefit from the development of new methods for its synthesis and purification, as well as the optimization of its pharmacokinetic properties.

properties

IUPAC Name

2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-7-9-16(10-8-13)21-12-17(20)19-18-11-15-6-4-3-5-14(15)2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNIVWSCFZOXKP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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